molecular formula C20H18N2O5 B5151015 ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate

ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate

Cat. No.: B5151015
M. Wt: 366.4 g/mol
InChI Key: VGQJNEDGHFYJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. In animal studies, this compound has been shown to reduce inflammation and oxidative stress in various tissues, including the liver, kidney, and brain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of interest is the exploration of this compound as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

Ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate can be synthesized through a multi-step process involving the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminophenylacetic acid to form an intermediate compound. This intermediate compound is then reacted with ethyl cyanoacetate to produce this compound.

Scientific Research Applications

Ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In pharmacology, this compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. In material science, this compound has been explored as a potential building block for the synthesis of new materials with unique properties.

Properties

IUPAC Name

ethyl 2-cyano-3-[4-[(3-methoxybenzoyl)amino]phenyl]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-27-20(25)17(12-21)18(23)13-7-9-15(10-8-13)22-19(24)14-5-4-6-16(11-14)26-2/h4-11,17H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQJNEDGHFYJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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